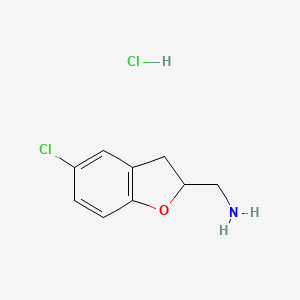

(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

Description

(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride is a halogenated benzofuran derivative with a methanamine group and a hydrochloride salt. Its molecular formula is C₉H₁₁Cl₂NO, with a molar mass of 220.09 g/mol . The compound features a 5-chloro substitution on the benzofuran ring, which is fused to a dihydro structure (2,3-dihydro), conferring conformational rigidity.

Properties

IUPAC Name |

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMZYYCWJWLGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951633 | |

| Record name | 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-42-7 | |

| Record name | 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

For example, some substituted benzofurans have shown dramatic anticancer activities. They were found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells are quite high .

The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives, to which this compound belongs, have been found to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities

Biological Activity

The compound (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine; hydrochloride is a derivative of benzofuran, a class of compounds known for various biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.

- IUPAC Name : (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride

- Molecular Formula : C9H10ClN·HCl

- Molecular Weight : 201.64 g/mol

- Purity : 95%

- Physical Form : Powder

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzofuran derivatives. For instance, compounds similar to (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine have demonstrated significant activity against various bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Bacillus subtilis | 0.0195 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. In vitro tests revealed its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.0048 |

| Compound E | Aspergillus niger | 0.039 |

These results suggest that the compound could be a promising candidate for developing antifungal agents .

Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of related benzofuran derivatives in murine models. The compound exhibited significant reduction in eosinophil counts in bronchoalveolar lavage fluid, indicating its potential as an anti-inflammatory agent.

Key Findings :

- Reduction in COX-2 expression.

- Affinity for histamine receptors (H3R/H4R), suggesting a mechanism for its anti-inflammatory effects.

This activity positions the compound as a potential therapeutic agent for conditions like asthma and other chronic inflammatory diseases .

Case Studies

- Study on Antibacterial Effects : A comparative study evaluated various benzofuran derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that modifications in the benzofuran structure significantly affected antibacterial potency.

- Evaluation of Anti-inflammatory Properties : In a controlled experiment involving asthmatic mice, the administration of the compound led to a marked decrease in airway hyperresponsiveness and inflammation markers compared to untreated controls.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against various diseases.

Case Study Example :

A study explored the synthesis of derivatives of (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride, assessing their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead in cancer therapy development .

Neuropharmacology

Research has indicated that compounds similar to (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study Example :

In a neuropharmacological study, the compound was tested for its ability to modulate serotonin receptors. Results showed promising activity that could lead to new treatments for mood disorders .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in the preparation of other benzofuran derivatives, which are valuable in medicinal chemistry.

Table: Synthetic Pathways Involving (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzofuran Derivatives

Halogenation (Cl, Br, F) at specific positions on the benzofuran ring significantly influences pharmacological activity. Below is a comparative analysis:

Key Observations:

- Chlorine vs.

- Fluorine Substitution : The 5-fluoro analogue (CAS 1097796-68-3) demonstrates enhanced metabolic stability, a common feature of fluorinated pharmaceuticals .

- Positional Isomerism : Chlorine at position 2 (vs. 5) may reduce serotonin receptor affinity due to altered electronic distribution .

Non-Benzofuran Analogues with Methanamine Hydrochloride Moieties

Methanamine hydrochloride derivatives with other aromatic systems show divergent properties:

Key Observations:

Serotonin Receptor Targeting

The target compound’s 5-chloro-2,3-dihydrobenzofuran structure mimics endogenous serotonin, enabling selective 5-HT2C receptor agonism. This property is leveraged in treating obesity and psychiatric disorders . In contrast, the 5-bromo analogue shows reduced selectivity due to steric bulk .

Data Tables

Table 1: NMR Data for Selected Analogues (DMSO-d₆ or Methanol-d₄)

| Compound (Example) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Furan-2-yl methanamine hydrochloride | 2.90 (s, 2H, NH₂), 6.40 (m, 1H, furan) | 156.2 (C=O), 110.5 (furan CH) |

| Benzothiophen-2-yl methanamine hydrochloride | 3.20 (s, 2H, NH₂), 7.60 (d, J=8 Hz, 1H) | 138.9 (C-S), 125.6 (aromatic C) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride, and how can its structure be validated?

- Methodology : Synthesis typically involves cyclization of substituted benzofuran precursors followed by amine functionalization. For example, condensation reactions between halogenated dihydrobenzofuran derivatives and methylamine under acidic conditions can yield the target compound. Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H and C NMR, focusing on benzofuran ring protons (δ 6.5–7.5 ppm) and methanamine protons (δ 3.0–4.0 ppm).

- Mass Spectrometry (MS) : Verify molecular weight (CHClNO, theoretical MW: 220.09) using high-resolution MS.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry if chiral centers are present .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

- Methodology : Prioritize receptor binding assays (e.g., serotonin or dopamine receptors due to structural similarity to benzofuran derivatives) and cytotoxicity screening:

- Radioligand Binding Assays : Use H-labeled ligands to assess affinity at neurotransmitter receptors.

- MTT Assay : Evaluate cytotoxicity in HEK-293 or HepG2 cell lines at concentrations ≤100 μM.

- Solubility Testing : Measure aqueous solubility via HPLC to guide dosing in biological studies .

Q. How can researchers address variability in reported solubility or stability data for this compound?

- Methodology :

- Controlled Solubility Studies : Use standardized buffers (e.g., PBS pH 7.4) and temperature (25°C) with agitation. Compare results using UV-Vis spectroscopy vs. HPLC.

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) and monitor decomposition via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products like N-alkylated impurities?

- Methodology :

- Reaction Condition Screening : Test solvents (e.g., DMF vs. THF), temperatures (0–60°C), and catalysts (e.g., Pd/C for dehalogenation side reactions).

- Purification Strategies : Use column chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) or recrystallization in ethanol/water mixtures.

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify intermediate formation .

Q. What experimental designs are appropriate for resolving contradictions in reported biological activity (e.g., agonist vs. antagonist effects)?

- Methodology :

- Dose-Response Curves : Test a wide concentration range (1 nM–100 μM) across multiple cell lines.

- Functional Assays : Compare cAMP accumulation (for GPCR activity) and calcium flux assays.

- Orthogonal Validation : Use CRISPR-edited receptor knockout models to confirm target specificity .

Q. How can computational modeling predict environmental fate or metabolite formation of this compound?

- Methodology :

- QSAR Modeling : Estimate biodegradability and bioaccumulation using tools like EPI Suite.

- Docking Simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites.

- In Silico Toxicity : Use platforms like ProTox-II to assess eco-toxicological risks .

Q. What strategies are effective for elucidating the compound’s mechanism of action when traditional receptor screens yield inconclusive results?

- Methodology :

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.

- Chemical Proteomics : Use affinity chromatography with immobilized compound to capture binding proteins.

- Metabolomics : Analyze changes in cellular metabolites via LC-MS to infer biochemical pathways affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.